1,3,5-trimethyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide
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Overview
Description
1,3,5-Trimethyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide is a complex organic compound characterized by its intricate molecular structure
Mechanism of Action
Target of Action
The primary target of this compound is pests from the family of Pentatomidae . These pests are a significant problem in agriculture, particularly in soybean crops .
Result of Action
The result of the compound’s action is the effective control of Pentatomidae pests, particularly in soybean crops . By targeting these pests, the compound helps protect crops and increase agricultural yield.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. The pyrazole ring is then functionalized with appropriate substituents, including trimethyl groups and a piperidine moiety. The sulfonyl group is introduced through a sulfonation reaction, and the final product is obtained through a series of purification steps.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Advanced techniques like microwave-assisted synthesis and green chemistry principles may also be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential therapeutic uses.
Medicine: It may serve as a lead compound for the development of new drugs.
Industry: It can be utilized in the production of advanced materials and chemical intermediates.
Comparison with Similar Compounds
Pyrazole derivatives
Sulfonamide-based molecules
Piperidine derivatives
Pyridine derivatives
Properties
IUPAC Name |
1,3,5-trimethyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O4S2/c1-13-17(14(2)21(3)20-13)27(23,24)19-11-15-6-9-22(10-7-15)28(25,26)16-5-4-8-18-12-16/h4-5,8,12,15,19H,6-7,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGZCCNTJMBXRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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